Amoxicillin and clavulanate potassium
Description
Historical Context of Beta-Lactam Antibiotics and Beta-Lactamase Inhibitors
The journey to the creation of amoxicillin-clavulanate began with the discovery of penicillin, the first true antibiotic, by Alexander Fleming in 1928. acs.orgnih.gov Fleming observed that a mold, later identified as Penicillium notatum (now known as Penicillium rubens), secreted a substance that inhibited the growth of Staphylococcus bacteria. acs.orgwikipedia.orgwikipedia.org This discovery ushered in the age of antibiotics. acs.org It took over a decade for a team at the University of Oxford, led by Howard Florey and including Ernst Chain, to purify penicillin and demonstrate its therapeutic potential, a breakthrough that saved countless lives during World War II. nih.govwikipedia.orgwikipedia.org
Beta-lactam antibiotics, including penicillin and its derivatives, function by inhibiting penicillin-binding proteins (PBPs), which are enzymes crucial for building the bacterial cell wall. rupahealth.comnih.gov However, soon after the widespread use of penicillin, bacteria began to develop resistance. nih.govnih.gov A primary mechanism for this resistance is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring—the core structural component of these antibiotics—rendering them inactive. nih.govpatsnap.comjscimedcentral.com The first plasmid-encoded beta-lactamase, TEM-1, was identified in 1965 and has since spread globally among various bacterial species. nih.gov
This challenge spurred the search for compounds that could inhibit these bacterial defense enzymes. In the mid-1970s, scientists at the British company Beecham discovered clavulanic acid, a potent beta-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. wikipedia.orgnih.govjournals.co.za Although clavulanic acid itself has weak antibacterial activity, its ability to bind to and inactivate beta-lactamase enzymes is profound. wikipedia.orgencyclopedia.pub It acts as a "suicide inhibitor," permanently bonding to the enzyme's active site and preventing it from destroying the partner antibiotic. wikipedia.orgnih.gov The decision to combine clavulanic acid with amoxicillin (B794), an ampicillin (B1664943) derivative with a broad spectrum of activity and good oral absorption, led to the launch of the combination drug in the United Kingdom in 1981. nih.gov
Table 1: Key Historical Milestones
| Year | Event | Significance |
| 1928 | Alexander Fleming discovers penicillin. acs.org | Marks the beginning of the antibiotic era. |
| 1939 | Howard Florey and Ernst Chain begin research to isolate penicillin. nih.gov | Led to the purification and mass production of the first antibiotic. |
| 1965 | First plasmid-encoded beta-lactamase (TEM-1) is described. nih.gov | Highlights the rapid emergence of a key bacterial resistance mechanism. |
| 1972 | A potent beta-lactamase inhibitor is identified from Streptococcus clavuligerus. nih.gov | This compound was later named clavulanic acid. |
| 1974-75 | Clavulanic acid is officially discovered by scientists at Beecham. wikipedia.org | Paved the way for combination antibiotic therapies. |
| 1981 | Amoxicillin/clavulanic acid is launched in the UK. nih.gov | Provided a new weapon against beta-lactamase-producing bacteria. |
Significance of Amoxicillin-Clavulanate Potassium Combination in Antimicrobial Strategies
The combination of amoxicillin and clavulanate potassium is a cornerstone of antimicrobial therapy, primarily because it overcomes a common form of bacterial resistance. medicefpharma.comnih.gov By inhibiting beta-lactamase enzymes, clavulanate potassium restores and extends the spectrum of amoxicillin to include many bacteria that would otherwise be resistant, such as certain strains of Staphylococcus aureus, Haemophilus influenzae, and Escherichia coli. rupahealth.comjournals.co.zanih.gov This has made it a vital tool for treating a variety of community-acquired infections. nih.govnih.govmedlineplus.gov
The strategy of pairing a beta-lactam antibiotic with a beta-lactamase inhibitor has become a critical approach in antimicrobial stewardship. patsnap.comnih.gov It allows for the continued use of older, well-established antibiotics like amoxicillin in an era of increasing resistance. nih.gov The development of pharmacokinetically enhanced formulations has further solidified its role, aiming to improve activity against pathogens with reduced susceptibility to penicillin. nih.gov However, the widespread use of this combination also contributes to selective pressure, leading to the emergence of new resistance mechanisms. nih.gov Therefore, its use is carefully considered in clinical guidelines to preserve its efficacy. nih.govidsociety.orgbpac.org.nz
Research Trajectories and Unanswered Questions in Amoxicillin-Clavulanate Potassium Studies
Despite its long-standing use, research into amoxicillin-clavulanate continues to evolve, driven by the challenge of antimicrobial resistance. A primary focus of current research is understanding the complex mechanisms by which bacteria develop resistance to this combination.
Key Mechanisms of Resistance to Amoxicillin-Clavulanate:
| Mechanism | Description |
| Hyperproduction of β-Lactamases | Bacteria produce such large quantities of beta-lactamase (like TEM-1) that the clavulanate is overwhelmed, allowing the enzyme to degrade amoxicillin. asm.org |
| Inhibitor-Resistant TEM (IRT) Enzymes | Point mutations in the genes encoding for beta-lactamases (e.g., blaTEM) result in enzymes that are no longer effectively inhibited by clavulanic acid. researchgate.net |
| Production of Other β-Lactamases | Bacteria acquire genes for different types of beta-lactamases (e.g., OXA-1, plasmid-mediated AmpC) that are less susceptible to clavulanate inhibition. researchgate.netmdpi.com |
| Porin Deficiency | Changes or loss of outer membrane proteins (porins) in Gram-negative bacteria can reduce the influx of the antibiotic into the cell. asm.org |
A French study of 225 amoxicillin-clavulanate-resistant E. coli isolates identified several of these mechanisms at play. nih.govresearchgate.net
**Table 2: Amoxicillin-Clavulanate Resistance Mechanisms in *E. coli***
| Resistance Mechanism | Percentage of Isolates |
| OXA-1 Production | 26.1% |
| Penicillinase Hyperproduction | 22.6% |
| Plasmidic AmpC Production | 19.5% |
| Chromosomic AmpC Hyperproduction | 18.3% |
| Inhibitor-Resistant TEM (IRT) Production | 17.5% |
| Source: Adapted from a study on molecular epidemiology of AMC-resistant isolates. researchgate.net |
Current research trajectories and unanswered questions include:
The ongoing investigation into these areas is crucial for preserving the utility of amoxicillin-clavulanate and developing the next generation of antimicrobial strategies.
Structure
2D Structure
Properties
Molecular Formula |
C24H27KN4O10S |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1 |
InChI Key |
DWHGNUUWCJZQHO-VXMVAJKNSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Synonyms |
Amox clav Amox-clav Amoxi Clavulanate Amoxi-Clavulanate Amoxicillin Clavulanic Acid Amoxicillin Potassium Clavulanate Combination Amoxicillin-Clavulanic Acid Amoxicillin-Potassium Clavulanate Combination Amoxycillin Clavulanic Acid Amoxycillin, Clavulanate Potentiated Amoxycillin-Clavulanic Acid Augmentin BRL 25000 BRL-25000 BRL25000 Clavulanate Potentiated Amoxycillin Clavulin Co amoxiclav Co-amoxiclav Coamoxiclav Potassium Clavulanate Amoxicillin Combination Potassium Clavulanate-Amoxicillin Combination Spektramox Synulox |
Origin of Product |
United States |
Mechanisms of Antimicrobial Action and Synergism
Molecular Basis of Amoxicillin's Bactericidal Activity
Amoxicillin (B794), a broad-spectrum, semi-synthetic antibiotic, belongs to the beta-lactam class of drugs. pexacy.compexacy.com Its bactericidal action is contingent upon the disruption of the bacterial cell wall, a structure essential for maintaining the cell's integrity and shape, particularly in the face of internal osmotic pressure. patsnap.compatsnap.com
The primary molecular targets of amoxicillin are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). pexacy.compexacy.compatsnap.com PBPs, such as transpeptidases, are anchored in the bacterial cell membrane and are critical for the final steps of peptidoglycan synthesis. patsnap.comnih.govtaylorandfrancis.com Amoxicillin's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor units. taylorandfrancis.combiomol.com This structural similarity allows amoxicillin to bind to the active site of PBPs. patsnap.combiomol.com
Upon binding, the beta-lactam ring of amoxicillin opens and forms a stable, covalent bond with a serine residue in the active site of the PBP. biomol.comwikipedia.org This process, known as acylation, effectively and irreversibly inactivates the enzyme. pexacy.combiomol.com The inhibition of multiple types of PBPs is crucial for the antibiotic's lethal effect. nih.gov Different beta-lactam antibiotics may have varying affinities for different PBPs within a single bacterial species. nih.gov Resistance can emerge through alterations in these PBPs, which reduce their affinity for amoxicillin. oup.comwikipedia.org
The bacterial cell wall is composed of a mesh-like polymer called peptidoglycan, which provides structural support. pexacy.com The synthesis of this wall is a dynamic process involving the assembly and cross-linking of long glycan chains with short peptide bridges. pexacy.compatsnap.com The transpeptidation reaction, which creates these crucial cross-links, is catalyzed by PBPs. nih.govnih.gov
By inhibiting PBPs, amoxicillin blocks this final transpeptidation step. biomol.comnih.gov This halt in peptidoglycan synthesis and cross-linking weakens the cell wall. patsnap.comlifelinkr.com Concurrently, the activity of bacterial autolytic enzymes (autolysins), which are involved in cell wall remodeling, continues. nih.gov The combination of a halt in synthesis and ongoing degradation leads to a loss of cell wall integrity, culminating in cell lysis and bacterial death. pexacy.compexacy.comnih.gov
Clavulanate Potassium's Role as a Beta-Lactamase Inhibitor
Many bacteria have acquired resistance to beta-lactam antibiotics by producing enzymes called beta-lactamases. patsnap.comnbinno.com These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nbinno.com Clavulanate potassium (the potassium salt of clavulanic acid) is a beta-lactamase inhibitor that, despite having weak intrinsic antibacterial activity, is specifically designed to neutralize this resistance mechanism. wikipedia.orgnih.govmedchemexpress.com
Clavulanate potassium acts as a mechanism-based, irreversible inhibitor, often referred to as a "suicide inhibitor". wikipedia.orgoup.comnih.gov It possesses a beta-lactam ring structure similar to that of amoxicillin, which allows it to be recognized as a substrate by beta-lactamase enzymes. mdpi.com When clavulanate binds to the active site of a beta-lactamase, the enzyme attempts to hydrolyze it. nbinno.com
This enzymatic process, however, leads to the restructuring of the clavulanic acid molecule into a highly reactive intermediate species. wikipedia.org This intermediate then forms a stable, covalent bond with an amino acid residue (typically serine) in the enzyme's active site, permanently inactivating the beta-lactamase. wikipedia.orgnbinno.comdroracle.ai Because the enzyme is irreversibly inactivated during this process, clavulanate is effectively "sacrificed" to protect the partner antibiotic, amoxicillin. nbinno.com
Clavulanate demonstrates a broad spectrum of activity against many, but not all, types of beta-lactamases. oup.com It is highly effective against most Ambler Class A serine beta-lactamases, which include many common plasmid-mediated enzymes that cause resistance in Gram-negative bacteria. nih.govfrontiersin.org It also shows some activity against certain Class D oxacillinases. frontiersin.org However, its effect on Class C cephalosporinases (AmpC) is less pronounced, and it is generally inactive against Class B metallo-beta-lactamases. nih.govfrontiersin.orgjscimedcentral.com
Table 1: Spectrum of Beta-Lactamase Inhibition by Clavulanate
| Ambler Class | Enzyme Group | Specific Examples | Inhibition by Clavulanate |
| Class A | Serine Penicillinases | TEM-1, TEM-2, SHV-1 | Strong Inhibition nih.govfrontiersin.org |
| Extended-Spectrum β-Lactamases (ESBLs) | Some TEM and SHV variants | Generally Inhibited nih.gov | |
| Class C | Cephalosporinases | AmpC | Weak/Less Effect nih.govfrontiersin.org |
| Class D | Oxacillinases (OXA) | OXA-1 | Variable, some are inhibited frontiersin.org |
| Class B | Metallo-β-Lactamases (MBLs) | NDM-1, VIM, IMP | Inactive frontiersin.orgjscimedcentral.com |
Biochemical and kinetic studies have elucidated the complex, multi-step interaction between clavulanate and beta-lactamase enzymes. The process begins with the formation of a reversible, non-covalent Michaelis-Menten complex. nih.gov Following this initial binding, clavulanate is acylated by the active-site serine of the enzyme, forming a transiently inhibited complex. nih.govnih.gov
The reaction pathway then branches. The enzyme can either hydrolyze the clavulanate, releasing it and returning the enzyme to its active state (turnover), or the acylated intermediate can undergo further chemical rearrangement. nih.govnih.gov This rearrangement leads to the formation of a more stable, irreversibly inactivated enzyme complex. nih.govacs.org The efficiency of clavulanate as an inhibitor depends on the partitioning ratio between these two pathways. For potent inhibition, the rate of irreversible inactivation must be significantly higher than the rate of hydrolysis. nih.gov Studies using techniques like mass spectrometry have confirmed the formation of stable, inactive enzyme forms after interaction with clavulanate. acs.org
Biochemical Studies of Clavulanate-Beta-Lactamase Interactions
Synergistic Mechanisms of Amoxicillin and Clavulanate Potassium
The primary mechanism of synergy between this compound lies in the latter's ability to protect the former from enzymatic degradation. rupahealth.comnih.gov Amoxicillin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan assembly. la.govnih.gov
However, many bacterial species have developed resistance to amoxicillin and other beta-lactam antibiotics by producing beta-lactamase enzymes. rupahealth.comnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, a critical structural component for the antibiotic's activity, rendering it ineffective. rcsb.orgnih.gov
Clavulanic acid, by irreversibly inhibiting these beta-lactamase enzymes, acts as a sacrificial protector for amoxicillin. nih.govdrugbank.com By neutralizing the bacteria's primary defense mechanism, clavulanate allows amoxicillin to reach its PBP targets and effectively disrupt cell wall synthesis, thus killing the bacteria. nih.gov This combination restores the clinical efficacy of amoxicillin against a wide range of otherwise resistant beta-lactamase-producing strains. drugbank.comdrugbank.com Synergistic effects have been demonstrated against numerous pathogens, including ampicillin-resistant strains of:
Staphylococcus aureus nih.gov
Escherichia coli nih.gov
Klebsiella pneumoniae nih.gov
Proteus mirabilis nih.gov
Proteus vulgaris nih.gov
Bacteroides fragilis nih.gov
Haemophilus influenzae drugbank.comresearchgate.net
Moraxella catarrhalis researchgate.net
Beyond the direct inhibition of beta-lactamases, other molecular interactions contribute to the synergistic action of amoxicillin and clavulanate. In the solid state, physical analyses using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) have shown a direct interaction between amoxicillin trihydrate and potassium clavulanate. researchgate.net This interaction involves strong hydrogen bonding between the hydrate molecules of amoxicillin and the clavulanate salt, resulting in the formation of a co-crystal system. researchgate.net
Advanced Pharmacokinetic and Pharmacodynamic Research Methodologies
Population Pharmacokinetic Modeling of Amoxicillin (B794) and Clavulanate Potassium
Population pharmacokinetic (PK) modeling is a powerful tool used to understand the variability in drug concentrations among different individuals. This approach allows for the identification of factors that influence drug exposure and helps in designing dosing regimens that are effective for a wide range of patients.
For both amoxicillin and clavulanic acid, a two-compartment model has been found to adequately describe the distribution and elimination of the drugs in the body. oup.comnih.govuq.edu.au This model conceptualizes the body as having a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). The drugs move between these compartments at specific rates.
Studies have shown that there is significant between-subject variability in the clearance and the volume of distribution of the central compartment for both amoxicillin and clavulanic acid. oup.comnih.govuq.edu.au In critically ill patients, for instance, the mean clearance of amoxicillin has been reported to be 10.0 L/h, with a mean volume of distribution of 27.4 L. oup.comnih.govuq.edu.au For clavulanic acid in the same population, the mean clearance was 6.8 L/h with a mean volume of distribution of 19.2 L. oup.comnih.govuq.edu.au Another study focusing on amoxicillin concentration-time profiles in critically ill patients reported a two-compartment IV model with a clearance of 10.3 L/h, a central volume of distribution of 13.5 L, a peripheral volume of 14.1 L, and an intercompartmental clearance of 15.7 L/h. mdpi.com
Pharmacokinetic Parameters of Amoxicillin and Clavulanate Potassium in Critically Ill Patients
| Compound | Parameter | Mean Value | Source |
|---|---|---|---|
| Amoxicillin | Clearance (L/h) | 10.0 | oup.comnih.govuq.edu.au |
| Amoxicillin | Volume of Distribution (L) | 27.4 | oup.comnih.govuq.edu.au |
| Clavulanic Acid | Clearance (L/h) | 6.8 | oup.comnih.govuq.edu.au |
| Clavulanic Acid | Volume of Distribution (L) | 19.2 | oup.comnih.govuq.edu.au |
| Amoxicillin | Clearance (L/h) | 10.3 | mdpi.com |
| Amoxicillin | Central Volume of Distribution (L) | 13.5 | mdpi.com |
| Amoxicillin | Peripheral Volume of Distribution (L) | 14.1 | mdpi.com |
| Amoxicillin | Intercompartmental Clearance (L/h) | 15.7 | mdpi.com |
Physiological parameters can significantly influence the pharmacokinetics of amoxicillin and clavulanic acid. One of the most important factors is renal function, often measured by creatinine clearance (CrCl). Studies have consistently shown that 24-hour urinary creatinine clearance is a key descriptor of drug clearance for both compounds. oup.comnih.govuq.edu.au
As renal function declines, the total body clearance of both amoxicillin and clavulanic acid decreases. asm.orgnih.gov However, the decrease is more pronounced for amoxicillin than for clavulanic acid. asm.orgnih.gov This leads to an increased ratio of the area under the plasma concentration-time curve of amoxicillin to that of clavulanic acid in patients with renal impairment. asm.orgnih.gov For example, in individuals with a glomerular filtration rate (GFR) of 75 ml/min, the ratio of amoxicillin to clavulanic acid is approximately 4.9, whereas in patients on hemodialysis, this ratio can increase to 14.7. asm.orgnih.gov In critically ill children, renal function has also been identified as a significant covariate for the clearance of both amoxicillin and clavulanic acid. nih.gov
Pharmacodynamic Target Attainment Research
Pharmacodynamic (PD) target attainment research aims to determine the likelihood that a specific dosing regimen will achieve the desired therapeutic effect against a particular pathogen. For beta-lactam antibiotics like amoxicillin, the key pharmacodynamic index is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).
The efficacy of amoxicillin is primarily dependent on the duration for which its concentration at the site of infection exceeds the MIC of the causative organism. oup.com For penicillins, a %fT > MIC of 50% is generally considered the minimum target for maximal bacterial killing. oup.com However, in critically ill patients, higher targets such as 100% fT > MIC or even 100% fT > 4xMIC may be associated with better clinical outcomes. oup.com
Monte Carlo simulations are frequently used to predict the probability of target attainment (PTA) for various dosing regimens against different pathogens with varying MICs. For a 30-minute infusion of 2,000 mg/200 mg of amoxicillin-clavulanic acid every 4 hours, amoxicillin has been shown to achieve a high probability (≥90%) of target attainment for MICs up to 12 mg/L in serum and 2 to 3 mg/L in bone when targeting a %fT > MIC of ≥50%. asm.org
Probability of Target Attainment (%fT > MIC ≥50%) for Amoxicillin
| Dosing Regimen | Site | MIC (mg/L) | Probability of Target Attainment | Source |
|---|---|---|---|---|
| 2,000 mg/200 mg q4h (30-min infusion) | Serum | ≤12 | ≥90% | asm.org |
| 2,000 mg/200 mg q4h (30-min infusion) | Bone (cortical and cancellous) | 2 to 3 | ≥90% | asm.org |
The relationship between %fT > MIC and the resulting antibacterial effect (bacteriostatic vs. bactericidal) has been investigated in various models. In a mouse respiratory tract infection model with Streptococcus pneumoniae, a %fT > MIC below 20% had no effect on bacterial numbers. nih.gov As the %fT > MIC increased, the bacteriological response improved, with maximal bacteriological cure observed at a %fT > MIC greater than 35-40% of the dosing interval. nih.gov
In-vitro kinetic models have also been used to simulate human pharmacokinetics and study the bactericidal effects of amoxicillin/clavulanic acid against beta-lactamase-producing bacteria. nih.gov These models have demonstrated that simulated intravenous bolus doses of amoxicillin/clavulanic acid can be rapidly bactericidal against resistant strains of Klebsiella pneumoniae. nih.gov
In vitro pharmacodynamic models are valuable tools for comparing the efficacy of different dosing regimens. nih.gov These models allow for the simulation of drug concentrations over time as they would occur in the human body and the observation of the resulting effect on bacterial growth.
One such study compared standard dosing regimens of amoxicillin/clavulanic acid and found that neither a 875/125 mg twice-daily regimen nor a 500/125 mg three-times-daily regimen, where the %fT > MIC was less than 50%, was sufficient to achieve a complete bactericidal effect against Haemophilus influenzae within the first 24 hours. nih.gov However, a pharmacokinetically enhanced formulation that provided a longer %fT > MIC (73-79%) resulted in the complete killing of all strains after 24 hours. nih.gov This highlights the importance of achieving an adequate %fT > MIC for optimal bactericidal activity.
Drug-Drug Interaction Potentials from a Pharmacokinetic Modeling Perspective
Pharmacokinetic modeling is a critical tool for predicting and evaluating potential drug-drug interactions (DDIs). Physiologically based pharmacokinetic (PBPK) modeling, in particular, allows for the simulation of complex interactions between amoxicillin-clavulanate and other co-administered drugs.
A study utilizing PBPK modeling assessed the DDI potentials among clarithromycin, amoxicillin, clavulanate, and loxoprofen. journal-dtt.org The models were constructed and validated using previously reported study data. The simulation predicted that the area under the curve (AUC) ratios, a measure of systemic drug exposure, ranged from 0.89 to 1.03 when these drugs were co-administered. journal-dtt.org These values fall within the no-effect boundary of 0.80-1.25, indicating no significant DDIs are expected. journal-dtt.org This research supports the safe concurrent use of this combination of medications. journal-dtt.org
Another investigation focused on the interaction between the anticoagulant acenocoumarol and amoxicillin plus clavulanic acid in healthy volunteers using a population PK-PD model. nih.gov The study found that the co-administration of the antibiotic resulted in a 15% decrease in the clearance of acenocoumarol, demonstrating a drug-drug interaction at the pharmacokinetic level. nih.gov However, this pharmacokinetic change did not translate into a significant pharmacodynamic effect on the prothrombin time, a measure of blood clotting. nih.gov
While some studies have suggested a potential interaction between amoxicillin and clavulanic acid that could decrease the bioavailability of clavulanic acid, other research has not found significant interactions in their pharmacokinetic parameters when co-administered. imrpress.comnih.govimrpress.com
| Co-administered Drug(s) | Predicted AUC Ratio (with/without inhibitor) | Conclusion |
|---|---|---|
| Clarithromycin, Loxoprofen | 0.89 - 1.03 journal-dtt.org | No significant DDI predicted journal-dtt.org |
| Acenocoumarol | 15% decrease in acenocoumarol clearance nih.gov | PK interaction observed, no significant PD effect nih.gov |
Tissue Penetration Studies and Modeling (e.g., Bone Penetration by Population Pharmacokinetics and Monte Carlo Simulation)
Understanding the extent to which amoxicillin and clavulanate penetrate into various tissues is crucial for treating infections at specific sites. Bone penetration is of particular interest for infections like osteomyelitis. Population pharmacokinetics and Monte Carlo simulations are powerful tools used to evaluate this.
A landmark study evaluated the bone penetration of amoxicillin and clavulanic acid in patients undergoing total hip replacement. asm.orgnih.govmonash.edu This was the first evaluation of a beta-lactam's bone penetration using population pharmacokinetics and Monte Carlo simulation. asm.orgnih.govmonash.edu The study determined the ratio of the area under the curve (AUC) in bone to the AUC in serum to quantify penetration.
For amoxicillin, the median AUC ratio was 20% in cortical bone and 18% in cancellous bone. nih.govnih.govdntb.gov.ua For clavulanic acid, the median AUC ratio was 15% in cortical bone and 10% in cancellous bone. nih.govnih.govdntb.gov.ua The equilibration half-lives between serum and bone were rapid, at 12 minutes for amoxicillin and 14 minutes for clavulanic acid. asm.orgnih.govmonash.edu
Monte Carlo simulations based on these pharmacokinetic models were then used to predict the probability of target attainment (PTA), which is the likelihood that a specific dosing regimen will achieve the desired pharmacodynamic target for bacterial eradication. The simulations showed that for a 30-minute infusion of 2,000 mg of amoxicillin and 200 mg of clavulanic acid every 4 hours, amoxicillin achieved robust (≥90%) PTAs for minimum inhibitory concentrations (MICs) of ≤12 mg/liter in serum and 2 to 3 mg/liter in bone. asm.orgnih.govmonash.edu Furthermore, population PTAs were above 95% against methicillin-susceptible Staphylococcus aureus in both bone and serum. asm.orgnih.govmonash.edu
These findings indicate that while the concentration of amoxicillin-clavulanic acid is 5 to 10 times lower in bone than in serum, a rapid equilibrium is achieved, and favorable outcomes can be expected against common pathogens in bone infections with appropriate dosing regimens. asm.orgnih.gov
| Compound | Tissue | Median AUC Bone / AUC Serum Ratio (%) nih.govnih.govdntb.gov.ua | Equilibration Half-life (serum to bone) (minutes) asm.orgnih.govmonash.edu |
|---|---|---|---|
| Amoxicillin | Cortical Bone | 20 | 12 |
| Amoxicillin | Cancellous Bone | 18 | 12 |
| Clavulanic Acid | Cortical Bone | 15 | 14 |
| Clavulanic Acid | Cancellous Bone | 10 | 14 |
Mechanisms of Resistance to Amoxicillin and Clavulanate Potassium
Non-Beta-Lactamase-Mediated Resistance
While the production of beta-lactamase enzymes is a primary driver of resistance to amoxicillin (B794), bacteria have evolved several other sophisticated mechanisms to evade the effects of amoxicillin and clavulanate potassium. These non-beta-lactamase-mediated pathways often work in concert with enzymatic degradation, contributing to higher levels of resistance. These mechanisms include modifications to the drug's target site, reducing the drug's ability to enter the bacterial cell, and actively pumping the drug out of the cell.
Amoxicillin, like all beta-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.gov Alterations in the structure of these target proteins can significantly reduce the binding affinity of amoxicillin, thereby conferring resistance. This mechanism is particularly significant in Gram-positive organisms like Streptococcus pneumoniae and Gram-negative bacteria such as Haemophilus influenzae.
In Streptococcus pneumoniae, resistance to amoxicillin has been linked to specific mutations in several PBP genes, most notably pbp1a, pbp2x, and pbp2b. Studies have identified isolates with high amoxicillin minimum inhibitory concentrations (MICs) of 8 to 16 μg/ml that harbor multiple unique changes in PBP 2B. nih.gov One critical substitution appears to be T445A within the 442SSNT445 motif of PBP 2B. nih.gov Further research has pinpointed additional amino acid substitutions in PBP 2B, particularly around the Lys614-Thr-Gly motif, in strains with amoxicillin MICs of ≥4 μg/ml. nih.gov These alterations are believed to be instrumental in developing higher levels of amoxicillin resistance relative to penicillin resistance. nih.gov
In Haemophilus influenzae, resistance to amoxicillin-clavulanate in the absence of beta-lactamase production (a phenotype known as β-lactamase-negative ampicillin-resistant, or BLNAR) is primarily due to mutations in the ftsI gene, which encodes PBP3. nih.gov Specific combinations of amino acid substitutions in PBP3 correlate with varying levels of resistance. Strains classified under rPBP3 Group III, for example, exhibit ampicillin (B1664943) MICs ranging from 4–16 mg/L. nih.gov The detection of these PBP3-mediated resistant strains can be challenging, with amoxicillin/clavulanic acid disk diffusion tests showing a sensitivity of approximately 84.6% for identifying these mutations. nih.gov
| Bacterial Species | Affected PBP | Common Amino Acid Substitutions | Impact on Amoxicillin MIC |
| Streptococcus pneumoniae | PBP 2B | T445A | Associated with MICs of 8 to 16 μg/ml nih.gov |
| Streptococcus pneumoniae | PBP 2B | Substitutions near Lys614-Thr-Gly motif | Associated with MICs ≥4 μg/ml nih.gov |
| Haemophilus influenzae | PBP3 | Various substitutions (e.g., rPBP3 Group III) | Ampicillin MICs of 4–16 mg/L nih.gov |
For amoxicillin to reach its PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. This entry is primarily facilitated by channel-forming proteins known as porins, with OmpF and OmpC being the most significant in Escherichia coli. researchgate.net A reduction in the expression or functionality of these porins can limit the influx of the antibiotic into the periplasmic space, thereby contributing to resistance. researchgate.net
Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.gov Overexpression of these pumps is a critical mechanism of multidrug resistance in many bacteria. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a major role in antibiotic resistance. nih.gov
The AcrAB-TolC pump can expel a broad range of compounds, including beta-lactams like amoxicillin. nih.gov Increased expression of this pump reduces the intracellular concentration of the antibiotic, allowing the bacterium to survive at higher drug concentrations. The expression of the AcrAB-TolC system is regulated by a complex network, including global regulators like MarA, SoxS, and Rob. Mutations in these regulatory genes can lead to the overexpression of the pump and, consequently, to multidrug resistance. Research has demonstrated a correlation between the overexpression of genes like marA and fluoroquinolone resistance in clinical isolates of E. coli, and these multidrug-resistant strains often exhibit cross-resistance to other antibiotic classes, including beta-lactams. nih.gov In experimental evolution studies, mutations leading to increased efflux pump expression were observed as a mechanism of direct resistance to amoxicillin in E. coli exposed to various ratios of amoxicillin and clavulanate. ijop.net
In many cases, the genes encoding beta-lactamases are located on mobile genetic elements such as plasmids. The number of copies of these plasmids within a single bacterial cell can significantly influence the level of resistance. An increase in the plasmid copy number leads to a corresponding increase in the transcription of the beta-lactamase gene, resulting in a higher concentration of the enzyme in the periplasm. This "gene dosage" effect can overwhelm the inhibitory action of clavulanate, leading to the effective degradation of amoxicillin.
This mechanism is particularly relevant for potent beta-lactamases like CTX-M-14. Studies have shown a direct and significant association between the DNA copy number of transmissible beta-lactamase genes and the MIC of amoxicillin-clavulanate. researchgate.net As the estimated gene copy number increases, so does the level of resistance. researchgate.net This adaptive strategy allows bacteria to rapidly respond to antibiotic pressure. For instance, in environments with a high concentration of amoxicillin relative to clavulanate, there is strong selective pressure for bacteria to amplify the plasmid carrying the beta-lactamase gene. nih.gov This amplification effectively titrates out the available clavulanate, restoring the bacterium's ability to hydrolyze amoxicillin. nih.gov
| Resistance Mechanism | Genetic Basis | Consequence |
| Gene Amplification | Increased copy number of plasmids carrying beta-lactamase genes (e.g., blaCTX-M-14, blaTEM) | Higher production of beta-lactamase enzymes |
| Gene Dosage Effect | More copies of the resistance gene lead to more enzyme | Overwhelms the inhibitory effect of clavulanate |
| Correlation with MIC | A positive correlation exists between gene copy number and the MIC of amoxicillin-clavulanate researchgate.net | Higher copy numbers lead to higher resistance levels |
Evolutionary Dynamics of Resistance
The development of resistance to amoxicillin-clavulanate is not a static phenomenon but rather a dynamic evolutionary process. The selective pressures exerted by the antibiotic combination can drive the emergence and selection of various resistance mechanisms. The interplay between the antibiotic (amoxicillin) and the adjuvant (clavulanate) is particularly crucial in shaping these evolutionary trajectories.
The ratio of clavulanate to amoxicillin in a given formulation or environment can profoundly influence both the rate and the mechanism of resistance evolution. Experimental evolution studies using E. coli carrying a plasmid-encoded CTX-M-14 beta-lactamase have provided significant insights into this dynamic.
When bacteria are exposed to a high ratio of amoxicillin to clavulanate, a scenario often found in clinical practice, the most rapid path to resistance is through an increase in the production of the beta-lactamase enzyme. nih.gov This is typically achieved by increasing the copy number of the plasmid carrying the blaCTX-M-14 gene. ijop.netnih.gov This gene dosing response allows the bacteria to produce enough enzyme to neutralize the relatively low concentration of the clavulanate inhibitor.
| Amoxicillin-to-Clavulanate Ratio | Primary Evolutionary Pathway to Resistance | Underlying Genetic Mechanism |
| High Amoxicillin / Low Clavulanate | Increased β-lactamase production | Increased plasmid copy number (gene dosage) ijop.netnih.gov |
| Low Amoxicillin / High Clavulanate | Direct resistance to amoxicillin | Mutations in genes encoding porins or efflux pumps ijop.netnih.gov |
Genetic Epidemiology of Resistance Mechanisms
The dissemination of resistance to amoxicillin-clavulanate is a complex epidemiological issue, primarily driven by the spread of specific resistance genes, often located on mobile genetic elements. nih.govh1.co These elements facilitate horizontal gene transfer, allowing resistance determinants to move between different bacterial strains and species. nih.gov Surveillance studies in various regions have identified several key genetic mechanisms responsible for this resistance.
In Escherichia coli, a common pathogen, a variety of resistance mechanisms have been documented. A multicenter study in Spain identified the most frequent mechanisms of amoxicillin-clavulanate resistance as the production of OXA-1 β-lactamase (26.1%), hyperproduction of penicillinase (22.6%), primarily TEM-1, production of plasmidic AmpC (pAmpC) β-lactamases (19.5%), hyperproduction of chromosomal AmpC (c-AmpC) (18.3%), and the production of inhibitor-resistant TEM (IRT) β-lactamases (17.5%). asm.org Similarly, a study in France over a three-year period found that the two most prevalent mechanisms were the hyperproduction of the chromosomal class C β-lactamase and the production of IRT enzymes. nih.gov
The genetic drivers of this resistance are frequently carried on mobile genetic elements like plasmids and transposons, which enables their rapid spread. h1.conih.gov For instance, genes such as blaTEM-1 and blaOXA-1 are often located on these mobile elements, contributing to their dissemination among bacteria in both clinical and environmental settings, such as urban waterbodies. nih.gov The epidemic E. coli clone O25b/B2/ST131 has been shown to carry a variety of these amoxicillin-clavulanate resistance mechanisms, highlighting the role of clonal expansion in the spread of resistance. asm.org
Extended-spectrum β-lactamases (ESBLs), particularly those encoded by blaCTX-M genes, also play a significant role. mdpi.comnih.gov While ESBLs primarily confer resistance to third-generation cephalosporins, their presence is often associated with co-resistance to amoxicillin-clavulanate. asm.orgnih.gov In many cases, isolates producing ESBLs carry additional resistance mechanisms, such as OXA-1, that directly challenge the activity of clavulanate. asm.org The prevalence of ESBL genes like blaCTX-M, blaTEM, and blaSHV is a significant concern in both hospital and community settings. mdpi.comnih.gov A study in Bangladesh found that among ESBL-producing Morganella morganii, 50% carried the blaCTX-M gene and 50% carried the blaTEM gene. jmsrp.org
Below is a data table summarizing the prevalence of various amoxicillin-clavulanate resistance mechanisms in E. coli from a Spanish multicenter study. asm.org
| Mechanism of Resistance | Percentage of Resistant Isolates (%) |
| OXA-1 Production | 26.1 |
| Penicillinase Hyperproduction (TEM-1, SHV-1) | 22.6 |
| Plasmidic AmpC (pAmpC) Production | 19.5 |
| Chromosomal AmpC (c-AmpC) Hyperproduction | 18.3 |
| Inhibitor-Resistant TEM (IRT) Production | 17.5 |
This table was generated based on data from a Spanish Multicenter Study on Amoxicillin-Clavulanate Resistance in Escherichia coli. asm.org
Molecular Mechanisms of Multidrug Resistance in Relation to Amoxicillin-Clavulanate Potassium
Multidrug resistance (MDR) in bacteria is a phenomenon where an organism is resistant to multiple antimicrobial agents, and it often involves the interplay of several molecular mechanisms that can affect amoxicillin-clavulanate susceptibility. wikipedia.org While β-lactamase production is the primary direct mechanism of resistance, other systems contribute to a broader MDR phenotype that includes resistance to this combination drug. la.gov
Key molecular mechanisms contributing to MDR in relation to amoxicillin-clavulanate include:
Efflux Pumps: These are membrane proteins that actively transport a wide range of antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-inhibitory levels. nih.govnih.gov Overexpression of efflux pumps, such as the AcrAB system in K. pneumoniae, can contribute to resistance against various drug classes, including β-lactams. mdpi.com Efflux pumps are a significant threat, particularly in Gram-negative bacteria, where they act in synergy with a low-permeability outer membrane. nih.gov
Cross-Resistance via Co-located Genes: Mobile genetic elements, such as plasmids and integrons, often carry multiple resistance genes. h1.conih.gov This genetic linkage facilitates the co-selection of resistance to different antibiotic classes. For instance, a plasmid carrying a gene for an inhibitor-resistant β-lactamase might also carry genes conferring resistance to fluoroquinolones or aminoglycosides. nih.gov The frequent co-localization of amoxicillin-clavulanate resistance determinants (like blaOXA-1) with genes conferring resistance to other antibiotics (like the fluoroquinolone resistance gene qnrS2) has been observed in K. pneumoniae. nih.gov Prior exposure to fluoroquinolones has been identified as a significant risk factor for the development of amoxicillin-clavulanate resistance in urinary tract infections caused by E. coli and K. pneumoniae. nih.gov
The interplay of these mechanisms can lead to high levels of resistance and treatment failure. An isolate may simultaneously hyperproduce a β-lactamase, decrease the expression of its outer membrane porins, and overexpress an efflux pump, creating a formidable barrier to multiple antibiotics, including amoxicillin-clavulanate.
The following table outlines the primary molecular mechanisms that contribute to multidrug resistance, including resistance to amoxicillin-clavulanate.
| Mechanism | Mode of Action | Examples of Affected Antibiotic Classes |
| Efflux Pumps | Actively extrude antibiotics from the bacterial cell. nih.gov | β-lactams, Quinolones, Tetracyclines, Macrolides wikipedia.orgnih.gov |
| Porin Modification/Loss | Reduces the influx of antibiotics into the bacterial cell by altering or decreasing outer membrane channels. nih.gov | β-lactams, Carbapenems, Fluoroquinolones nih.govwecmelive.com |
| Co-inheritance of Resistance Genes | Mobile genetic elements carry genes conferring resistance to multiple, structurally unrelated antibiotics. nih.gov | β-lactams, Aminoglycosides, Sulfonamides, Fluoroquinolones nih.gov |
Chemical and Structural Investigations
Molecular Modeling and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the properties and interactions of amoxicillin (B794) and clavulanate potassium at a molecular level.
Density Functional Theory (DFT) is a computational quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the adsorption of amoxicillin onto various materials. For instance, DFT calculations have been used to understand and predict the adsorption capability of materials like chitosan and graphene oxide for amoxicillin. mdpi.com
In such studies, the interaction energy and thermodynamic parameters are calculated to reveal the nature of the interaction. mdpi.com Negative values for interaction energy, enthalpy, and Gibbs Free Energy indicate a suitable and spontaneous interaction between amoxicillin and the adsorbent material, often involving strong molecular interactions like hydrogen bonds. mdpi.com DFT has become a crucial tool for understanding these interactions at a molecular level, complementing experimental findings.
Molecular docking and dynamics simulations are in silico techniques used to predict how molecules interact with each other. Research has utilized these methods to explore additional modes of action for amoxicillin. unar.ac.idresearchgate.net One such study investigated the polypharmacological effect of amoxicillin on E. coli proteins, focusing on DNA gyrase B, an essential enzyme for bacterial DNA replication. unar.ac.idresearchgate.net
The findings from these computational analyses suggest a probable additional mode of action for amoxicillin that involves the inhibition of DNA gyrase B. unar.ac.idresearchgate.net Docking studies analyze the binding energy and specific interactions, such as hydrogen bonds and hydrophobic interactions, between amoxicillin and the active site of the enzyme. researchgate.net Molecular dynamics simulations further analyze the stability of this protein-ligand complex over time. researchgate.net This research opens possibilities for designing novel dual-target inhibitors that could be more effective against antimicrobial resistance. unar.ac.id
| Computational Method | Application in Amoxicillin Research | Key Findings/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Studying the adsorption of amoxicillin onto materials like chitosan and graphene oxide. mdpi.com | Predicts the spontaneity and strength of molecular interactions (e.g., hydrogen bonds) between amoxicillin and other materials. mdpi.com |
| Molecular Docking | Investigating the interaction of amoxicillin with bacterial proteins, such as DNA gyrase B. unar.ac.idresearchgate.net | Identifies energetically favorable binding modes and specific amino acid interactions. researchgate.net Suggests potential secondary antibacterial targets for amoxicillin. unar.ac.id |
| Molecular Dynamics Simulation | Assessing the stability of the amoxicillin-DNA gyrase B complex over time. researchgate.net | Analyzes parameters like RMSD, RMSF, and the number of hydrogen bonds to confirm a stable interaction. researchgate.net |
In Silico Analysis of Molecular Interactions (e.g., with graphene, chitosan, mineral salts)
In silico methodologies, including molecular docking and density functional theory (DFT), serve as powerful tools to investigate and predict the interactions between amoxicillin or clavulanate and various materials at a molecular level. These computational studies provide insights into binding energies, interaction types, and conformational changes that are critical for the development of new drug delivery systems and for understanding potential interactions with co-administered substances.
Interaction with Graphene: The interaction between amoxicillin and graphene has been explored using both molecular docking and DFT. Computational analyses indicate that the adsorption of amoxicillin onto a graphene surface is a spontaneous and exothermic process at room temperature chemmethod.com. The primary mode of interaction is identified as weak van der Waals forces, with calculations of frontier molecular orbitals (HOMO and LUMO) showing no electron transfer between the two molecules chemmethod.com.
DFT studies have shown that the energy gap of amoxicillin is significantly reduced upon adsorption onto the graphene surface, which suggests a sharp enhancement in the electrical conductivity of the amoxicillin molecule chemmethod.com. This change in conductivity could potentially be harnessed for the development of novel electrochemical sensors designed to detect and quantify amoxicillin chemmethod.com. Molecular electrostatic potential maps further illustrate the charge distribution and interaction sites chemmethod.com. The binding energy computed for the most stable configuration of amoxicillin on the graphene surface indicates a favorable interaction chemmethod.com. These non-covalent interactions are driven by forces such as vdW stacking, which are competitive with the interactions between the molecule and the surrounding solution researchgate.net.
Interaction with Chitosan: Computational studies, such as molecular dynamics simulations, have been employed to understand the interactions of beta-lactam antibiotics like ampicillin (B1664943) with chitosan-based systems, offering insights applicable to amoxicillin due to structural similarities nih.govresearchgate.net. Chitosan, a biodegradable and biocompatible polymer, can form polyelectrolyte complexes (PECs) that are promising for drug delivery applications researchgate.net. The amino groups on the chitosan backbone can engage in ionic interactions with anionic groups on drug molecules jbiomeds.com.
Molecular docking studies have shown that chitosan and its derivatives can form favorable interactions with various bioactive compounds jbiomeds.com. For molecules with amino acid-like structures, such as amoxicillin, the interaction with chitosan can occur through the NH2 group researchgate.net. These interactions are crucial for the encapsulation and controlled release of the drug from chitosan-based delivery systems. Atomistic molecular dynamics simulations help elucidate the nature of these drug-PEC interactions and can predict transport properties like drug diffusion coefficients nih.gov.
Interaction with Mineral Salts: The potential for complex formation between amoxicillin and mineral salts, specifically those containing calcium (Ca²⁺) and magnesium (Mg²⁺) cations, has been investigated using UV-spectrophotometry and computational modeling researchgate.netpensoft.net. These studies are particularly relevant for understanding the effects of co-administering amoxicillin with mineral water or supplements.
Research has shown that amoxicillin can form multiple complex compounds with magnesium cations in a 0.1 M HCl medium, which simulates gastric acid pensoft.net. In contrast, under the same conditions, a proportional increase in absorbance with increasing amoxicillin concentration in the presence of calcium salts suggested that no significant interaction occurs pensoft.net. Job's method, a technique for determining the stoichiometry of a binding interaction, supported the finding of complexation with magnesium, while no such interaction was evident with calcium pensoft.net. These findings underscore the potential for certain mineral salts to interact with amoxicillin, which could influence its behavior in solution researchgate.net.
Table 1: Summary of In Silico Interaction Studies
| Interacting Substance | Amoxicillin/Component | Method(s) Used | Key Findings | Reference(s) |
|---|---|---|---|---|
| Graphene | Amoxicillin | Molecular Docking, Density Functional Theory (DFT) | Adsorption is exothermic and spontaneous, driven by weak van der Waals forces. No electron transfer occurs. Amoxicillin's conductivity is enhanced upon adsorption. | chemmethod.comchemmethod.com |
| Chitosan | Ampicillin (as model) | Molecular Dynamics (MD) Simulations | Chitosan forms polyelectrolyte complexes with the drug, with interactions involving amino groups. These interactions are key for drug delivery applications. | nih.govresearchgate.net |
| Mineral Salts (Mg²⁺) | Amoxicillin | UV-Spectrophotometry, Job's Method | Amoxicillin forms multiple complex compounds with magnesium cations in an acidic medium. | researchgate.netpensoft.net |
| Mineral Salts (Ca²⁺) | Amoxicillin | UV-Spectrophotometry, Job's Method | No significant interaction or complex formation was observed with calcium cations in an acidic medium. | pensoft.net |
Structural Biology and Crystallography of Amoxicillin-Clavulanate or its Components (e.g., Beta-Lactamase Inhibitor Complexes)
X-ray crystallography is an essential technique for elucidating the three-dimensional structures of biological macromolecules and their complexes with ligands. In the context of amoxicillin-clavulanate, crystallographic studies have been pivotal in understanding the mechanism of beta-lactamase inhibition by clavulanate, providing atomic-level details of the interactions within the enzyme's active site.
Clavulanate and Beta-Lactamase Complexes: Clavulanic acid is a potent "suicide" inhibitor that forms a covalent bond with a serine residue in the active site of many class A beta-lactamases, leading to the enzyme's inactivation nih.gov. Crystallographic studies of the complex between beta-lactamase and clavulanate have successfully trapped and characterized key intermediates in this process. These studies reveal that after the initial acylation of the active site Ser70, the clavulanate molecule undergoes further chemical transformations.
One high-resolution crystal structure of a complex between Staphylococcus aureus PC1 beta-lactamase and clavulanate revealed the presence of two distinct acyl-enzyme intermediates alternately occupying the active site nih.gov. These were identified as a cis-enamine and a decarboxylated trans-enamine, representing two different stages of the inhibitor's degradation. In both intermediates, the carbonyl oxygen of the ester group is positioned in the "oxyanion hole," a critical feature of the active site for catalysis. The stability of the cis product is enhanced by a salt bridge with the Lys234 residue of the enzyme nih.gov.
Further crystallographic analysis of clavulanate in complex with the E166A variant of the SHV-1 beta-lactamase at a resolution of 1.43 Å confirmed the formation of a linear, decarboxylated trans-enamine intermediate covalently attached to Ser70 rcsb.org. This intermediate is believed to be crucial for the transient inhibition of class A beta-lactamases. The study noted that conformational instability in the trans-enamine form, observed as increased disorder in the tail region of the inhibitor, may be critical to its inhibitory effectiveness rcsb.org.
A study on the class A beta-lactamase from Bacillus licheniformis BS3 complexed with clavulanate, resolved at 2.0 Å, provided further details on the hydrolysis pathway . The analysis indicated that a transient cis-trans enamine complex is hydrolyzed, resulting in an ethane-imine ester covalently linked to the active site serine and a pentan-3-one-5-ol acid. This observation provided a more comprehensive understanding of the clavulanate hydrolysis pathway and the various acyl-enzyme structures that can be formed .
These crystallographic findings are crucial for structure-based drug design, providing a detailed blueprint for the development of new and more effective beta-lactamase inhibitors to combat antibiotic resistance.
Table 2: Selected Crystallographic Data for Clavulanate-Beta-Lactamase Complexes
| Enzyme | PDB ID | Resolution (Å) | Inhibitor State | Key Active Site Interactions | Reference(s) |
|---|---|---|---|---|---|
| SHV-1 beta-lactamase (E166A variant) | 2A49 | 1.43 | Decarboxylated trans-enamine | Covalent bond with Ser70. | rcsb.org |
| Staphylococcus aureus PC1 beta-lactamase | - | 2.2 | cis-enamine and decarboxylated trans-enamine | Covalent bond with Ser70; salt bridge between carboxylate and Lys234 in cis-enamine. | nih.gov |
| Bacillus licheniformis BS3 beta-lactamase | - | 2.0 | Ethane-imine ester and pentan-3-one-5-ol acid | Covalent bond with active site serine. |
Analytical Methodologies in Amoxicillin and Clavulanate Potassium Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Fluids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous quantification of amoxicillin (B794) and clavulanate potassium in biological matrices such as serum and urine. nih.govsemanticscholar.org The method's specificity and sensitivity allow for the accurate determination of each component, even in the presence of metabolites and other interfering substances.
A common approach involves reversed-phase HPLC. For the analysis of clavulanic acid, which lacks a strong chromophore, a pre-column derivatization step is often employed. nih.govsemanticscholar.org Reacting the sample with imidazole creates a derivative that strongly absorbs ultraviolet (UV) light at a wavelength of 311 nm, enhancing detection sensitivity. nih.govsemanticscholar.org Concentrations as low as 0.1 µg/mL of clavulanic acid can be detected in human serum using this method. nih.gov Amoxicillin, however, can be assayed directly without derivatization, typically monitored at a wavelength of 220 nm. csfarmacie.czsemanticscholar.org
Sample preparation for biological fluids frequently involves an ultrafiltration step to remove proteins, which can interfere with the analysis and shorten the lifespan of the HPLC column. nih.gov While not always essential, this procedure is beneficial for reducing interference in the amoxicillin assay. nih.gov Stability-indicating HPLC methods have also been developed to separate and quantify amoxicillin and clavulanic acid from their degradation products, which is crucial for quality control and stability studies. semanticscholar.org
Table 1: HPLC Parameters for Amoxicillin and Clavulanate Potassium Analysis
| Parameter | Condition for Amoxicillin | Condition for Clavulanate Potassium | Source |
|---|---|---|---|
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) | csfarmacie.cz |
| Mobile Phase | Buffer solution (pH 4.4) and methanol (95:5 v/v) | Buffer solution (pH 4.4) and methanol (95:5 v/v) | csfarmacie.cz |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | csfarmacie.cz |
| Detection Wavelength | 220 nm | 220 nm (for simultaneous) or 311 nm (derivatized) | nih.govcsfarmacie.cz |
| Linear Calibration Range | 79.51 to 315.32 µg/mL | 17.82 to 67.90 µg/mL | semanticscholar.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) in Biochemical Studies
Electrospray Ionization Mass Spectrometry (ESI-MS), frequently coupled with HPLC (LC-MS), provides a highly sensitive and specific method for the simultaneous determination of amoxicillin and clavulanic acid in biological fluids like human plasma. nih.gov This technique is particularly valuable in biochemical and pharmacokinetic studies where low concentrations need to be accurately measured. The limit of quantitation can be as low as 0.12 µg/mL for amoxicillin and 0.062 µg/mL for clavulanic acid, a significant improvement over HPLC-UV methods. nih.gov
In a typical LC-MS/MS setup, after protein precipitation from the plasma sample, the compounds are separated on a reversed-phase column. nih.gov The ESI source is usually operated in negative ion mode for detecting both amoxicillin and clavulanic acid. nih.gov Detection is achieved using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion for each compound and then monitoring for a specific product ion after fragmentation. This highly selective process minimizes interferences from the complex biological matrix.
ESI-MS is also instrumental in structural elucidation, helping to identify metabolites and degradation products. researchgate.net By analyzing the fragmentation patterns (MS/MS spectra), researchers can characterize impurities and understand the metabolic pathways of the parent compounds. nih.gov For instance, the protonated molecular ion [M+H]⁺ for amoxicillin is m/z 366.4, which fragments into characteristic product ions at m/z 208.0 and 349.1. researchgate.netnih.gov
Table 2: ESI-MS Parameters for this compound Analysis
| Parameter | Amoxicillin | Clavulanic Acid | Source |
|---|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | |
| Precursor → Product Ion (m/z) | 364.1 → 223.1 | 198.1 → 135.9 | |
| Limit of Quantitation (Plasma) | 0.12 µg/mL | 0.062 µg/mL | nih.gov |
Near-Infrared (NIR) Spectroscopy for Formulation Analysis in Research
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique used for the quality control and formulation analysis of this compound tablets and other oral dosage forms. researchgate.net Its key advantage is the minimal sample preparation required, which reduces the potential for error and allows for high-throughput analysis. researchgate.net This method has been successfully applied to determine the content of active pharmaceutical ingredients (APIs) and water, which is a critical quality attribute for the moisture-sensitive clavulanate potassium. researchgate.net
In research settings, NIR spectroscopy is used to build quantitative models by creating extensive spectral libraries. frontiersin.orgnih.gov One study compiled a library from 377 batches of various oral dosage forms from 26 different manufacturers. frontiersin.orgnih.gov This library encompassed a wide range of amoxicillin content (4.77–57.86%), potassium clavulanate content (1.03–20.17%), and water content (0.24–9.30%). frontiersin.orgnih.gov By correlating the NIR spectra with reference values obtained from traditional methods like HPLC, robust calibration models can be developed using chemometric techniques such as partial least squares (PLS) regression. researchgate.netnih.gov These models can then be used to rapidly predict the composition of new batches of the product, making NIR a valuable tool for process analytical technology (PAT). frontiersin.org
Table 3: NIR Spectral Library Composition for this compound Oral Dosage Forms
| Parameter | Details | Source |
|---|---|---|
| Number of Batches | 377 | frontiersin.orgnih.gov |
| Number of Manufacturers | 26 | frontiersin.orgnih.gov |
| Dosage Forms Included | Tablets, dispersible tablets, chewable tablets, oral suspensions, granules | frontiersin.orgnih.gov |
| Amoxicillin Content Range | 4.77% – 57.86% | frontiersin.orgnih.gov |
| Potassium Clavulanate Content Range | 1.03% – 20.17% | frontiersin.orgnih.gov |
| Water Content Range | 0.24% – 9.30% | frontiersin.orgnih.gov |
Spectrophotometric Assays (e.g., for Beta-Lactamase Activity)
Spectrophotometric assays are widely used to measure the activity of beta-lactamase enzymes, the target of clavulanate potassium. These assays are crucial for studying bacterial resistance mechanisms and the inhibitory effect of clavulanate. A common method employs a chromogenic cephalosporin substrate, such as nitrocefin. creative-biolabs.com In its intact form, nitrocefin is yellow. When the beta-lactam ring is hydrolyzed by a beta-lactamase enzyme, it undergoes a distinct color change to red.
The rate of this color change can be monitored over time by measuring the increase in absorbance at a specific wavelength, typically around 490 nm. creative-biolabs.com This rate is directly proportional to the beta-lactamase activity in the sample. The assay is sensitive and convenient, allowing for the quantification of enzyme activity and the evaluation of inhibitors like clavulanic acid. creative-biolabs.comnih.gov One unit of beta-lactamase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute under specific conditions of pH and temperature (e.g., pH 7.0 at 25 °C). creative-biolabs.com
Additionally, UV spectrophotometry can be used for the simultaneous determination of amoxicillin and potassium clavulanate in pharmaceutical formulations. nih.gov This method relies on measuring the absorbance of the sample at two different wavelengths, 271 nm for amoxicillin and 205 nm for potassium clavulanate, and then applying mathematical equations to determine the concentration of each component. nih.gov
Table 4: Spectrophotometric Assay Details
| Assay Type | Parameter | Description | Source |
|---|---|---|---|
| Beta-Lactamase Activity | Substrate | Nitrocefin (chromogenic cephalosporin) | creative-biolabs.com |
| Principle | Enzymatic hydrolysis of nitrocefin causes a color change from yellow to red. | ||
| Detection Wavelength | ~490 nm | ||
| Simultaneous Drug Quantification | Analyte | Amoxicillin Trihydrate | nih.gov |
| Analyte | Potassium Clavulanate | nih.gov | |
| Detection Wavelengths | 271 nm (Amoxicillin) and 205 nm (Clavulanate) | nih.gov |
In Vitro Susceptibility Testing Methodologies (e.g., Broth Microdilution, Disk Diffusion)
In vitro susceptibility testing is fundamental to determining the effectiveness of amoxicillin-clavulanate against specific bacterial isolates. The two most common methods are broth microdilution and disk diffusion. woah.org
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. vub.be This involves preparing a series of two-fold dilutions of amoxicillin-clavulanate in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for turbidity, and the MIC is recorded as the lowest concentration that remains clear. For amoxicillin-clavulanate, a fixed ratio of 2:1 is typically used. asm.org
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method. A paper disk impregnated with a standard amount of amoxicillin-clavulanate (e.g., 20 µg of amoxicillin and 10 µg of clavulanic acid) is placed on an agar plate that has been uniformly inoculated with the test bacterium. As the drug diffuses into the agar, it creates a concentration gradient. After incubation, a clear circular area, or "zone of inhibition," appears around the disk where bacterial growth has been prevented. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant. nih.gov
Table 5: Comparison of In Vitro Susceptibility Testing Methodologies
| Methodology | Principle | Result Reported | Key Features | Source |
|---|---|---|---|---|
| Broth Microdilution | Serial dilution of the antibiotic in broth to find the lowest concentration that inhibits bacterial growth. | Minimum Inhibitory Concentration (MIC) in µg/mL. | Quantitative, more reproducible than disk diffusion. | woah.orgasm.org |
| Disk Diffusion | Diffusion of the antibiotic from a paper disk into agar, creating a zone of growth inhibition. | Zone of inhibition diameter in mm (interpreted as Susceptible, Intermediate, or Resistant). | Qualitative/Semi-quantitative, simple to perform. | woah.orgnih.gov |
Future Directions and Emerging Research Areas in Amoxicillin and Clavulanate Potassium Therapy
The enduring efficacy of amoxicillin (B794) and clavulanate potassium is a cornerstone of infectious disease management. However, the rise of antibiotic resistance necessitates continuous innovation. Researchers are actively exploring several promising avenues to enhance and preserve the utility of this vital combination, from developing new enzyme inhibitors to designing advanced drug delivery systems and leveraging computational tools.
Q & A
Q. What analytical methods are recommended for simultaneous quantification of amoxicillin and clavulanate potassium in pharmaceutical formulations?
Answer: The most widely validated methods include:
- HPLC-UV : A reverse-phase HPLC method using a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 4.5) and acetonitrile (95:5 v/v) at 1.0 mL/min. Detection wavelengths are 230 nm (amoxicillin) and 210 nm (clavulanate). Linearity ranges: 79.51–315.32 µg/mL for amoxicillin and 17.82–67.90 µg/mL for clavulanate .
- TLC-Densitometry : Silica gel plates with a mobile phase of ethyl acetate:methanol:ammonia (7:2:1 v/v). Quantification via UV absorption at 254 nm, with Rf values of 0.45 (amoxicillin) and 0.62 (clavulanate) .
- NIR Spectroscopy : Diffuse reflectance NIR coupled with partial least squares (PLS) regression for rapid quantification of the cycle-closed dimer impurity (critical for stability). Validation includes specificity, accuracy (98–102%), and precision (RSD < 2%) .
Q. How can researchers evaluate the in vitro efficacy of amoxicillin/clavulanate against β-lactamase-producing bacteria?
Answer:
-
Broth Microdilution : Use a fixed 2:1 ratio of amoxicillin:clavulanate (e.g., 2 µg/mL amoxicillin + 1 µg/mL clavulanate). MIC interpretation follows CLSI guidelines: ≤ 2/1 µg/mL (susceptible), 4/2–8/4 µg/mL (intermediate), ≥ 16/8 µg/mL (resistant) .
-
Disk Diffusion : A 30 µg disk (20 µg amoxicillin + 10 µg clavulanate). Zone diameter criteria:
Organism Susceptible (mm) Resistant (mm) Staphylococcus spp. ≥ 20 ≤ 19 Haemophilus influenzae ≥ 20 ≤ 19 Other Gram-negatives ≥ 18 ≤ 13
Q. What are the standard protocols for assessing the stability of amoxicillin/clavulanate potassium in solid dosage forms?
Answer:
- Forced Degradation : Expose samples to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (1.2 million lux hours) conditions. Analyze degradation products via HPLC with a stability-indicating method .
- Polymorphic Analysis : Use X-ray diffraction (XRD) and scanning electron microscopy (SEM) to detect crystalline-to-amorphous transitions. Pure amoxicillin shows sharp XRD peaks (crystalline), while formulations may exhibit reduced intensity (amorphous) .
Advanced Research Questions
Q. How to validate an HPLC method for determining amoxicillin and clavulanate in human plasma according to ICH guidelines?
Answer:
- Specificity : Confirm no interference from plasma matrix or common antibiotics (e.g., flucloxacillin) using blank plasma and spiked samples .
- Linearity : Validate over 0.1–50 µg/mL for both analytes (R² > 0.999) .
- Accuracy/Precision : Intra-day and inter-day accuracy should be 95–105%, with precision (RSD) < 5% .
- Sensitivity : LOD = 0.05 µg/mL, LOQ = 0.1 µg/mL using LC-MS/MS with electrospray ionization (ESI+) .
Q. What experimental approaches are used to analyze polymorphic transformations in amoxicillin/clavulanate formulations during stability testing?
Answer:
- XRD : Monitor peak intensity at 2θ = 12.5°, 17.5°, and 27.5° (characteristic of crystalline amoxicillin). Reduced intensity indicates amorphous transition .
- SEM : Compare crystal morphology (e.g., irregular crystals in pure API vs. amorphous aggregates in formulations) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (≤ 5% weight gain at 75% RH) to predict physical stability .
Q. How do pharmacokinetic parameters of amoxicillin and clavulanate differ across species, and what implications does this have for translational research?
Answer:
- Humans : After a 875/125 mg dose, mean Cₘₐₓ = 11.64 ± 2.78 µg/mL (amoxicillin) and 2.18 ± 0.99 µg/mL (clavulanate). Tₘₐₓ = 1.5 hours for both .
- Cats : Dose-adjusted Cₘₐₓ = 23.5 µg/mL (amoxicillin) and 4.2 µg/mL (clavulanate). Clavulanate has a shorter half-life (1.1 hr vs. 1.8 hr in humans), requiring adjusted dosing intervals .
- Translational Considerations : Species-specific differences in renal excretion (clavulanate: 30–50% unchanged in humans vs. 15% in cats) necessitate PK/PD modeling to optimize dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
